![molecular formula C14H11BrClNO2 B5584990 2-(4-bromophenoxy)-N-(2-chlorophenyl)acetamide](/img/structure/B5584990.png)
2-(4-bromophenoxy)-N-(2-chlorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-(4-bromophenoxy)-N-(2-chlorophenyl)acetamide involves multi-step chemical processes, typically starting from phenolic precursors. For example, N-methyl-2-(4-phenoxyphenoxy) acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, utilizing DMF as solvent and potassium carbonate as a catalyst, followed by a reaction with sulfuryl chloride under specific conditions to achieve a high yield of around 80% (Gao Yonghong, 2009).
Molecular Structure Analysis
Molecular structure analyses of compounds similar to 2-(4-bromophenoxy)-N-(2-chlorophenyl)acetamide are typically conducted using techniques such as IR, MS, and NMR spectroscopy. X-ray crystallography has also been used to determine the crystal structure, showcasing intramolecular hydrogen bonding and intermolecular interactions that influence the molecular conformation (P. Jansukra et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving acetamide derivatives often include alkylation, nitration, and reactions with various organic solvents under controlled conditions to achieve specific functional groups and high yields. The presence of nitro and acetamido groups in the molecules can significantly influence the chemical shifts observed in NMR spectroscopy, indicating the interaction between these groups (Zhang Da-yang, 2004).
Physical Properties Analysis
The physical properties of such compounds can be determined through their solubility, melting points, and crystalline structure. The molecular packing and crystal structure analysis often reveal significant intermolecular interactions, including hydrogen bonding and π-π interactions, which can influence the compound's physical properties (B. Narayana et al., 2016).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, can be inferred from spectroscopic data and molecular structure analysis. Quantum chemical calculations, including density functional theory (DFT), can provide insights into the conformation, electronic behavior, and interaction potential of the compounds. These calculations help in understanding the molecular electrostatic potential, atomic charges, and the nature of the bonds within the molecule (N. Choudhary et al., 2014).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSAXWQULVZTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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